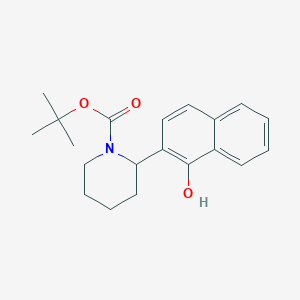

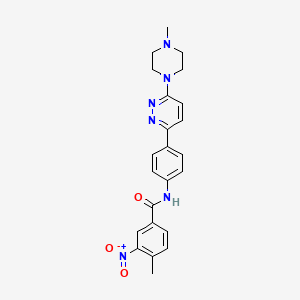

![molecular formula C11H13ClN2O3 B2917544 Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 85014-68-2](/img/structure/B2917544.png)

Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthetic route for Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate involves the condensation of an ethyl ester with a hydrazine derivative. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure features a hydrazine group attached to a chloroacetate moiety. The Z configuration indicates the geometry around the double bond. Refer to the ChemSpider entry for a 3D visualization .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

X-ray Powder Diffraction Data

The compound Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate has been studied using X-ray powder diffraction. This technique provides detailed data about the unit-cell parameters and space group of the compound, contributing significantly to the understanding of its crystal structure and physical properties (Wang et al., 2016).

Chemistry of Methoxychlor Derivatives

Research has been conducted on the chemistry of methoxychlor derivatives, including compounds structurally similar to Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate. This research focuses on the preparation and properties of these compounds, which are crucial for studies related to their potential applications in various fields, such as materials science and pharmaceuticals (Baarschers & Vukmanich, 1986).

Ionization Reactions in Zeolites

The compound has been used in the study of ionization reactions in zeolites. It serves as a probe molecule to investigate the ionizing power of cation-exchanged Y-zeolites, providing insights into the physical and chemical behavior of these materials, which are important in catalysis and separation processes (Ortiz et al., 1999).

Corrosion Inhibition

A derivative of Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate has been investigated for its potential as a corrosion inhibitor. Quantum chemical calculations were performed to explore the relationship between the molecular structure of these compounds and their efficiency in inhibiting corrosion, which is significant for industrial applications (Zarrouk et al., 2014).

Role in Complex Pyrrole–Pyrazole Systems

The compound plays a role in the formation of complex pyrrole–pyrazole systems. Its derivatives react under certain conditions to form these systems, which are of interest in organic chemistry and could have implications in the development of new pharmaceuticals or materials (Attanasi et al., 2001).

Comparative Metabolism in Liver Microsomes

Studies on the comparative metabolism of chloroacetamide herbicides and selected metabolites, including compounds related to Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate, have been conducted in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicity of these compounds (Coleman et al., 2000).

Synthesis and Biological Activity

Research has also been done on the synthesis and biological activity of related compounds. Such studies are vital for discovering new drugs and understanding the pharmacological effects of these compounds (Gurevich et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as hydrazones, often interact with proteins or enzymes in the body .

Mode of Action

It is known that hydrazones, a class of compounds to which this molecule belongs, can react with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, can have significant effects on various biochemical pathways, particularly those involving aldehydes and ketones .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of target proteins or enzymes, leading to changes at the cellular level .

Propiedades

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCITVVCZQZNDM-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=CC=C1OC)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

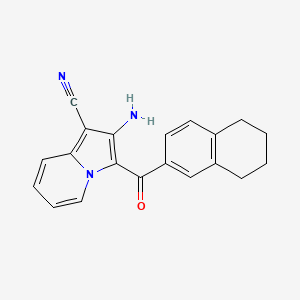

![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)

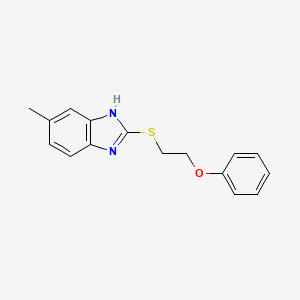

![N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917465.png)

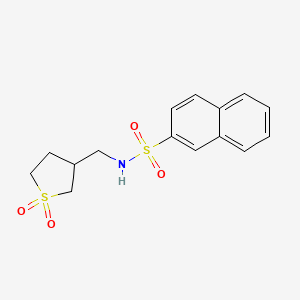

![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarboxamide](/img/structure/B2917476.png)

![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2917479.png)